Cas no 2228812-08-4 (4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid)

4-(4-Bromo-3-methoxyphenyl)-2-methylbutanoic acid is a brominated aromatic compound featuring a methoxy substituent and a carboxylic acid functional group. Its structural design makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation of the aromatic ring. The carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives. This compound is suited for cross-coupling reactions, such as Suzuki or Heck couplings, due to its aryl bromide functionality. Its well-defined structure ensures consistent performance in synthetic pathways, making it a reliable building block for complex molecule construction.
4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid structure
2228812-08-4 structure
Product Name:4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid
CAS No:2228812-08-4
MF:C12H15BrO3
MW:287.149703264236
CID:6228048
PubChem ID:165883341
Update Time:2025-06-08

4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid
    • EN300-1934857
    • 2228812-08-4
    • Inchi: 1S/C12H15BrO3/c1-8(12(14)15)3-4-9-5-6-10(13)11(7-9)16-2/h5-8H,3-4H2,1-2H3,(H,14,15)
    • InChI Key: LQUGJWYHJPREKV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1OC)CCC(C(=O)O)C

Computed Properties

  • Exact Mass: 286.02046g/mol
  • Monoisotopic Mass: 286.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5Ų

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4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid Related Literature

Additional information on 4-(4-bromo-3-methoxyphenyl)-2-methylbutanoic acid

Introduction to 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid (CAS No. 2228812-08-4)

4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid (CAS No. 2228812-08-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated and methoxylated aromatic ring and a branched carboxylic acid moiety. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid consists of a 4-bromo-3-methoxyphenyl group attached to a 2-methylbutanoic acid chain. The presence of the bromine atom and the methoxy group imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. The carboxylic acid functionality provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties.

Recent studies have highlighted the potential of 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties. The brominated aromatic ring and the methoxylated substituent contribute to its ability to modulate key inflammatory pathways, making it a promising lead compound for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory activity, 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid has shown potential as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have revealed that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cellular signaling pathways that are often dysregulated in cancer, such as those involving protein kinases and transcription factors.

The pharmacokinetic properties of 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is high, and it demonstrates good stability in plasma and tissues. These characteristics are crucial for ensuring effective delivery to target sites within the body.

In terms of safety, preliminary toxicological evaluations have shown that 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid is well-tolerated at therapeutic doses. However, as with any new chemical entity, further studies are necessary to fully assess its long-term safety and potential side effects. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects.

The synthetic route to 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid has been optimized to achieve high yields and purity. Key steps in the synthesis include the bromination of 3-methoxybenzene, followed by coupling with 2-methylbutyric acid using standard coupling reagents such as EDCI or HATU. The resulting product is then purified by column chromatography or crystallization techniques to ensure its quality meets pharmaceutical standards.

Beyond its therapeutic applications, 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid has also found use as a research tool in academic and industrial laboratories. Its unique structure makes it an excellent probe for studying enzyme mechanisms and protein-ligand interactions. Additionally, it serves as a building block for the synthesis of more complex molecules with diverse biological activities.

In conclusion, 4-(4-Bromo-3-Methoxyphenyl)-2-Methylbutanoic Acid (CAS No. 2228812-08-4) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure confers a range of biological activities, making it an attractive candidate for further development in various fields of chemistry and biology.

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